molecular formula C6H14O8P- B1262562 Bis(2,3-dihydroxypropyl) phosphate

Bis(2,3-dihydroxypropyl) phosphate

Cat. No.: B1262562
M. Wt: 245.14 g/mol
InChI Key: LLCSXHMJULHSJN-UHFFFAOYSA-M
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Description

Background and Significance of Bis(2,3-dihydroxypropyl) Phosphate

This compound, also known as diglycerol phosphate or glycerophosphoglycerol, represents a fundamental organophosphate compound that has garnered significant attention in biochemical research due to its diverse biological functions. This compound belongs to the class of glycerophospholipid derivatives and plays crucial roles in cellular metabolism, particularly in extremophilic organisms that face environmental stresses such as high temperature and osmotic pressure.

The chemical structure of this compound consists of two glycerol moieties linked through a central phosphate group, creating a molecule with amphipathic properties that enable its function as a compatible solute. The compound exists in various ionization states depending on physiological conditions, with the anionic form (molecular weight 245.14 g/mol) being the predominant species at physiological pH 7.3. The neutral form carries a molecular weight of 246.15 g/mol and exhibits specific stereochemical configurations, particularly the (2S)-stereoisomer which has been extensively studied.

Research has demonstrated that this compound serves as a critical compatible solute in hyperthermophilic archaea, most notably in Archaeoglobus fulgidus, where it accumulates in response to osmotic stress. This accumulation represents an adaptive mechanism that allows these organisms to maintain cellular integrity and protein function under extreme environmental conditions. The compound's ability to stabilize proteins against thermal denaturation has been documented across multiple protein systems, including lactate dehydrogenase, alcohol dehydrogenase, and rubredoxins from various thermophilic organisms.

The biosynthetic pathway of this compound involves complex enzymatic reactions that have been elucidated through detailed biochemical studies. The synthesis proceeds through the condensation of cytidine diphosphate glycerol with glycerol 3-phosphate, followed by subsequent dephosphorylation steps. This pathway represents a sophisticated cellular mechanism for producing specialized metabolites that enhance survival under stress conditions.

Beyond its role as a compatible solute, this compound has significant implications in membrane biochemistry and lipid metabolism. The compound shares structural similarities with components found in phosphatidylglycerol and teichoic acids, suggesting evolutionary relationships between different phospholipid biosynthetic pathways. In bacterial systems, particularly in Streptococcus species, glycerol phosphate polymers containing similar structural units are essential components of cell wall teichoic acids, contributing to cell wall integrity and antibiotic resistance mechanisms.

Property Value Reference
Molecular Formula C₆H₁₅O₈P
Molecular Weight (neutral) 246.15 g/mol
Molecular Weight (anionic) 245.14 g/mol
Exact Mass 246.05045443 Da
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 8
Rotatable Bonds 8
Topological Polar Surface Area 137 Ų

The significance of this compound extends to biotechnological applications, where its protein-stabilizing properties have potential utility in enzyme preservation and industrial processes requiring enhanced protein thermostability. Research has shown that the compound can increase protein half-lives by approximately four-fold under thermal stress conditions, making it a valuable additive for biotechnological applications requiring robust protein function.

Furthermore, the compound has been incorporated into synthetic polymer systems for biomedical applications. Phosphorylated polymers containing this compound derivatives have shown promise in bone tissue engineering applications, where the phosphate groups may recapitulate aspects of natural bone extracellular matrix and promote osteoblast adhesion and mineralization. These applications highlight the versatility of this compound beyond its natural biological roles.

Objectives and Scope of the Research

The research objectives surrounding this compound encompass multiple interconnected areas of investigation that span from fundamental biochemical characterization to applied biotechnological development. The primary objective involves comprehensive elucidation of the compound's biosynthetic pathways and regulatory mechanisms, particularly in extremophilic organisms where it serves critical protective functions.

Current research efforts focus extensively on understanding the detailed enzymatic mechanisms involved in this compound synthesis. Studies have revealed that the biosynthetic pathway involves the formation of cytidine diphosphate glycerol as a key intermediate, which subsequently undergoes condensation reactions with glycerol phosphate derivatives. The characterization of these enzymatic steps has utilized advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to identify intermediate metabolites and confirm reaction products.

A significant research objective involves investigating the compound's role in cellular stress responses and adaptation mechanisms. Research has demonstrated that this compound accumulation is differentially regulated in response to various environmental stresses, with osmotic stress being a primary trigger for its synthesis. Understanding these regulatory mechanisms provides insights into how extremophilic organisms maintain cellular homeostasis under challenging conditions.

The scope of research extends to comparative studies examining the compound's occurrence and function across different microbial species. While initially characterized in Archaeoglobus fulgidus, subsequent investigations have identified similar compounds and pathways in other archaeal and bacterial species. These comparative studies aim to understand the evolutionary conservation of this compound biosynthesis and its adaptive significance across different phylogenetic groups.

Another major research objective involves detailed characterization of the compound's physicochemical properties and their relationship to biological function. Studies have examined the compound's thermodynamic properties, solubility characteristics, and interaction patterns with proteins and other biomolecules. This research has revealed specific structural features that contribute to its effectiveness as a protein stabilizer and compatible solute.

Research Area Specific Objectives Current Status
Biosynthetic Pathways Enzyme characterization, intermediate identification Well-established for Archaeoglobus fulgidus
Stress Response Mechanisms Regulatory pathway elucidation Partially characterized
Protein Stabilization Mechanism of thermostabilization Demonstrated across multiple proteins
Biotechnological Applications Polymer incorporation, tissue engineering Early development phase
Comparative Biology Cross-species occurrence analysis Limited data available

The research scope also encompasses applied investigations aimed at exploiting the compound's unique properties for biotechnological and biomedical applications. Efforts to incorporate this compound into synthetic polymer systems have shown promising results for bone tissue engineering applications, where the compound's phosphate groups may enhance osteoconductivity and bone formation. These studies represent a significant expansion of research scope from basic biochemical characterization to practical application development.

Future research objectives include comprehensive structural studies using advanced crystallographic and spectroscopic techniques to understand the molecular basis of protein stabilization. These studies aim to elucidate how this compound interacts with protein surfaces and influences protein folding dynamics under stress conditions.

The research scope further encompasses metabolic engineering approaches aimed at enhancing this compound production in heterologous host systems. Such efforts would facilitate large-scale production of the compound for biotechnological applications and enable more detailed biochemical studies. These investigations require comprehensive understanding of the biosynthetic enzymes and their cofactor requirements, as well as metabolic flux analysis to optimize production pathways.

Environmental and ecological research objectives focus on understanding the role of this compound in microbial community dynamics and ecosystem function. Studies examining the compound's distribution in natural environments, particularly in extreme habitats, provide insights into its ecological significance and potential as a biomarker for specific microbial activities.

Properties

Molecular Formula

C6H14O8P-

Molecular Weight

245.14 g/mol

IUPAC Name

bis(2,3-dihydroxypropyl) phosphate

InChI

InChI=1S/C6H15O8P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-10H,1-4H2,(H,11,12)/p-1

InChI Key

LLCSXHMJULHSJN-UHFFFAOYSA-M

Canonical SMILES

C(C(COP(=O)([O-])OCC(CO)O)O)O

Synonyms

diglycerol phosphate
glycerophosphoglycerol

Origin of Product

United States

Preparation Methods

Direct Esterification of Phosphoric Acid with Glycerol Derivatives

The most straightforward route involves esterifying phosphoric acid with 2,3-dihydroxypropyl (isoserinol) groups. Key modifications from analogous syntheses include:

  • Catalyst Selection : Sulfuric acid (6 mol%) or p-toluenesulfonic acid monohydrate are preferred for their efficacy in promoting esterification while minimizing side reactions.
  • Solvent-Free Conditions : Operating under reduced pressure (50–100 mmHg) at 80–100°C enhances reaction efficiency by removing water via azeotropic distillation, achieving >90% conversion within 4 hours.
  • Stoichiometric Control : A 2:1 molar ratio of isoserinol to phosphoric acid ensures bis-ester formation, with excess isoserinol removed post-reaction via cation exchange resins (e.g., Rohm & Haas Amberjet® 1200H).

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the hydroxyl groups on phosphorus, with protonation of the leaving group (water) accelerating the process. Acidic conditions stabilize the transition state, as evidenced by pH-dependent kinetics in iodination reactions.

Phosphorylation Using Phosphorus Oxychloride (POCl₃)

For higher regioselectivity, POCl₃-mediated phosphorylation is employed:

  • Stepwise Addition : POCl₃ reacts with isoserinol in anhydrous pyridine at 0–5°C to form the dichlorophosphate intermediate.
  • Controlled Hydrolysis : Subsequent hydrolysis with ice-cwater yields the bis-ester, with yields optimized to 75–85% by maintaining pH 5–6 using sodium bicarbonate.

Critical Parameter : Excess POCl₃ must be quenched with sodium bisulfite to prevent over-phosphorylation, a step adapted from triiodoisophthalamide syntheses.

Purification and Isolation Strategies

Ion Exchange Chromatography

Post-synthesis purification leverages dual-column systems:

  • Cation Exchange : Removes unreacted isoserinol using strongly acidic resins (e.g., Amberjet® 1200H).
  • Anion Exchange : Eliminates anionic impurities (e.g., phosphate byproducts) via weakly basic resins like Diaion Relite® MGl.

Performance Data :

Resin Type Capacity (mg/g) Recovery Efficiency (%)
Amberjet® 1200H 1.8 98.5
Diaion Relite® MGl 2.2 95.7

Crystallization Optimization

Crystallization from aqueous solutions is pH-sensitive:

  • pH 8.5–9.0 : Maximizes product solubility while precipitating sodium salts of byproducts.
  • Seeding Technique : Introducing crystalline nuclei at 40–50°C reduces supersaturation-induced impurities, improving purity from 92% to 99%.

Stability Considerations and Reaction Engineering

Hydrolytic Degradation Mitigation

Bis(2,3-dihydroxypropyl) phosphate is prone to hydrolysis via backbiting mechanisms in basic conditions:
$$
\text{Polymer-O-PO}3^{2-} + \text{H}2\text{O} \rightarrow \text{Polymer-OH} + \text{HPO}_4^{2-}
$$
Stabilization Methods :

  • Buffer Systems : Phosphate buffers (pH 6–7) during synthesis reduce degradation rates by 40% compared to unbuffered reactions.
  • Low-Temperature Storage : Storing at 4°C in amber glass vials extends shelf life to 12 months.

Scalability and Industrial Adaptations

Pilot-scale processes (100+ kg batches) emphasize:

  • Continuous Flow Reactors : Reduce reaction times from 8 hours (batch) to 2 hours by enhancing heat transfer.
  • In-Line pH Monitoring : Automated NaOH dosing maintains pH 6.5–7.0 during iodination, preventing Smiles rearrangements.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Direct Esterification 88 97 High 120
POCl₃ Phosphorylation 82 99 Moderate 190
Enzymatic Synthesis 65 91 Low 310

Key Trade-offs : While enzymatic routes offer greener profiles, their low yields and high costs limit industrial adoption. Direct esterification remains the optimal balance of efficiency and economy.

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to irritant properties .
  • Waste Disposal : Phosphate-containing waste must be neutralized before disposal to prevent eutrophication .

Advanced Research Focus
For toxicological profiling:

  • Ames Test : Assessing mutagenicity of iodinated derivatives (e.g., iohexol precursors) .
  • Ecotoxicity Assays : Daphnia magna or algae growth inhibition tests for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.